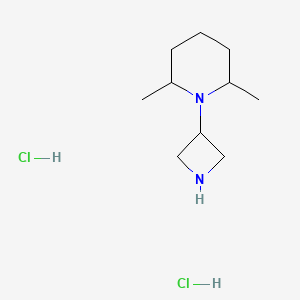

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride is an organic compound with the molecular formula C8H18Cl2N2. It is a white crystalline solid that is highly soluble in water but has poor solubility in non-polar organic solvents . This compound is widely used in various fields of chemistry due to its unique properties.

Méthodes De Préparation

The preparation of 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride typically involves the reaction of N-(3-azetidinyl)piperidine with hydrochloric acid. The reaction can be carried out at ambient temperature, and the product is obtained by crystallization in solution . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Des Réactions Chimiques

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst and intermediate in organic synthesis, aiding in the preparation of various organic compounds.

Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, contributing to the development of new drugs.

Mécanisme D'action

The mechanism of action of 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride can be compared with other similar compounds, such as:

1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

1-(3-Azetidinyl)piperidine dihydrochloride: While similar in structure, this compound lacks the additional methyl groups, resulting in different reactivity and uses.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Activité Biologique

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an azetidine group and two methyl groups at the 2 and 6 positions. Its dihydrochloride form enhances solubility, which is crucial for biological assays.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs). Research indicates that it acts as a selective antagonist for specific nAChR subtypes, notably the α7 and α9α10-nAChRs.

- IC50 Values :

- α7-nAChR: 41 nM

- α9α10-nAChR: 10 nM

These values suggest that the compound effectively inhibits receptor activation by acetylcholine, which could be beneficial in modulating conditions associated with cholinergic dysfunctions, such as pain and inflammation .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. The mechanism is believed to involve the modulation of pain pathways through nAChR antagonism.

- Case Study : In a study involving mice subjected to thermal nociception tests, administration of the compound resulted in a significant reduction in pain response compared to control groups .

Neuroprotective Properties

Research indicates potential neuroprotective effects attributed to its action on nAChRs. By inhibiting excessive receptor activation, the compound may help prevent neuronal damage in conditions such as Alzheimer's disease.

- Findings : In vitro studies showed that the compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | α7-nAChR IC50 (nM) | α9α10-nAChR IC50 (nM) | Antinociceptive Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | 41 | 10 | Significant | Present |

| Compound A (similar structure) | 50 | 20 | Moderate | Absent |

| Compound B (different structure) | 100 | 30 | Minimal | Present |

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-2,6-dimethylpiperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-8-4-3-5-9(2)12(8)10-6-11-7-10;;/h8-11H,3-7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQGDISMSKZMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2CNC2)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.